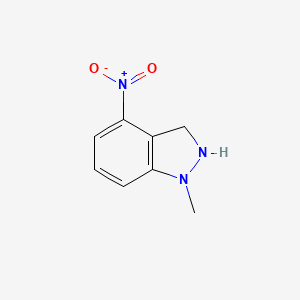

1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Description

Significance of Indazole Derivatives in Contemporary Chemical Sciences

Indazole derivatives are a critical class of heterocyclic compounds that have garnered considerable attention in contemporary chemical sciences due to their broad spectrum of biological activities. nih.govnih.gov The versatility of the indazole scaffold allows for the introduction of various functional groups at different positions, leading to a diverse library of molecules with tailored properties. nih.gov This has resulted in the development of numerous compounds with therapeutic applications, including anti-inflammatory, anticancer, and neurological disorder treatments. nih.gov

The pharmacological importance of indazoles is underscored by their presence in several FDA-approved drugs. For instance, Benzydamine is used as a non-steroidal anti-inflammatory drug, while Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy. austinpublishinggroup.com Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com These examples highlight the success of the indazole scaffold in generating clinically relevant molecules. nih.gov

The significance of indazole derivatives extends beyond medicinal chemistry. They are also utilized in materials science and as ligands in coordination chemistry, demonstrating the broad applicability of this heterocyclic system. nih.gov The ongoing research into novel synthetic methodologies for indazole derivatives continues to expand their potential applications. benthamdirect.com

Table 1: Prominent Indazole-Based Therapeutic Agents

| Drug Name | Therapeutic Application |

| Benzydamine | Anti-inflammatory |

| Granisetron | Antiemetic |

| Axitinib | Anticancer (Tyrosine Kinase Inhibitor) |

| Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) |

| Niraparib | Anticancer (PARP Inhibitor) nih.gov |

Overview of Dihydroindazole Systems in Modern Organic and Medicinal Chemistry Research

While the fully aromatic indazole system has been extensively studied, its partially saturated counterpart, the dihydroindazole system, represents an area of growing interest in modern organic and medicinal chemistry. Dihydroindazoles, also known as indazolines, possess a more three-dimensional structure compared to their planar aromatic relatives. This non-planar geometry can be advantageous for achieving specific interactions with biological targets.

The synthesis of dihydroindazole derivatives has been explored through various routes, including one-pot copper(I)-mediated synthesis, which provides a convenient method for accessing these heterocycles in moderate to good yields. nih.gov The development of efficient synthetic methods is crucial for exploring the structure-activity relationships of this class of compounds.

The biological activities of dihydroindazole derivatives are being actively investigated. For example, certain dihydropyrazole-carbohydrazide derivatives, which share a similar structural motif, have shown promising antioxidant and anti-proliferative activities. nih.gov The reduced form of the indazole ring in dihydroindazoles offers new possibilities for designing molecules with unique pharmacological profiles. Research in this area is expected to uncover novel therapeutic agents with improved efficacy and selectivity. nih.gov

Contextualization of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole within the Broader Indazole Family

This compound is a specific derivative that combines the structural features of a dihydroindazole core with a methyl group at the 1-position and a nitro group at the 4-position of the benzene (B151609) ring. While specific research on this exact molecule is limited in publicly available literature, its properties can be contextualized by considering the influence of its constituent parts.

The 1-methyl group fixes the tautomeric form, preventing the proton migration observed in unsubstituted indazoles. nih.govcaribjscitech.com This methylation can also influence the compound's solubility and metabolic stability.

The 4-nitro group is a strong electron-withdrawing group. In the aromatic indazole series, nitro substituents are known to significantly impact the electronic properties and reactivity of the molecule. acs.org For instance, the presence of a nitro group can affect the pKa of the indazole ring and its susceptibility to nucleophilic substitution reactions. In a study on the reaction of nitroindazoles with formaldehyde (B43269), the nitro group was shown to influence the stability of the resulting adducts. acs.org

The 2,3-dihydro nature of the pyrazole (B372694) ring imparts a non-aromatic, puckered conformation. This distinguishes it from the planar, aromatic 1-methyl-4-nitro-1H-indazole. This three-dimensional shape could lead to different binding modes with biological targets compared to its aromatic counterpart.

Table 2: Key Structural Features and Their Potential Influence

| Structural Feature | Potential Influence |

| Indazole Core | Provides a privileged scaffold with inherent biological potential. |

| 1-Methyl Group | Prevents tautomerism, potentially increases lipophilicity. |

| 4-Nitro Group | Strong electron-withdrawing group, modulates electronic properties and reactivity. |

| 2,3-Dihydro Ring | Imparts a non-planar, three-dimensional structure. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

1-methyl-4-nitro-2,3-dihydroindazole |

InChI |

InChI=1S/C8H9N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-4,9H,5H2,1H3 |

InChI Key |

QLNJTWZSNRNAMV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indazole

Reaction Pathways of the 2,3-Dihydroindazole Ring System

The reactivity of the 2,3-dihydroindazole core is fundamentally linked to the stability of its partially saturated five-membered ring and its propensity to undergo transformations that can lead to either aromatization or more complex structural rearrangements.

Stability and Transformation of the 2,3-Dihydro Moiety

The 2,3-dihydro-1H-indazole ring system represents a non-aromatic, heterocyclic amine structure. Its stability is a critical factor governing its chemical behavior. While the fully aromatic 1H-indazole is thermodynamically more stable than its 2H-tautomer, the 2,3-dihydro variant introduces a degree of conformational flexibility and different reactive sites. nih.govresearchgate.net The presence of the N1-methyl group locks the tautomeric form, preventing the formation of the 2H-indazole isomer. rsc.orgnih.gov

Transformations of the 2,3-dihydro moiety can be initiated under various conditions. For instance, oxidation can lead to the corresponding aromatic 1H-indazole, a process that is thermodynamically favorable due to the gain in aromatic stabilization energy. Conversely, the dihydro ring can be susceptible to reductive cleavage under certain conditions, although this is less commonly observed. The stability is also influenced by the solvent and pH. For example, studies on related nitro-substituted indazoles have shown that they can be sensitive to hydrolysis, especially in the presence of strong acids or bases. acs.org

Ring-Opening and Rearrangement Mechanisms

The 2,3-dihydroindazole ring, being a strained heterocyclic system, can undergo ring-opening and rearrangement reactions under specific stimuli. These transformations are often driven by the release of ring strain or the formation of more stable intermediates. While specific studies on 1-methyl-4-nitro-2,3-dihydro-1H-indazole are limited, analogous systems provide insight into potential mechanistic pathways.

For instance, Lewis acid-catalyzed ring-opening has been observed in related dihydrofuran acetals, leading to benzannulation. mdpi.com A similar mechanism could be envisioned for the 2,3-dihydroindazole ring, potentially initiated by protonation or coordination of a Lewis acid to one of the nitrogen atoms, followed by cleavage of a C-N bond.

Rearrangements are also a known feature of indazole chemistry. For example, an unexpected rearrangement of a 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxide to a 2,3-dihydro-1H-imidazo[1,2-b]indazole has been reported, highlighting the potential for complex skeletal transformations under mild conditions. rsc.org Such rearrangements often proceed through intermediates that allow for bond migration and the formation of new ring systems.

Influence of the Nitro Group at C4 on Reactivity

The presence of a nitro group at the C4 position of the benzene (B151609) ring dramatically alters the electronic landscape of the entire molecule, significantly influencing its reactivity.

Electron-Withdrawing Effects and Aromaticity Considerations

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic attack. nih.gov The electron-withdrawing nature of the nitro group lowers the electron density of the aromatic ring, making it more susceptible to attack by electron-rich species. youtube.com

Nucleophilic Aromatic Substitution Reactions on Nitro-Dihydroindazoles

A key consequence of the electron-withdrawing nitro group is the facilitation of nucleophilic aromatic substitution (SNA) reactions. For a nucleophilic attack to occur on the aromatic ring, there must typically be a good leaving group present. While the 2,3-dihydroindazole ring itself does not possess a leaving group on the aromatic portion, reactions involving displacement of other substituents on the benzene ring are conceivable, or in some cases, the nitro group itself can be displaced.

Studies on related nitro-substituted aromatic compounds have shown that nucleophiles can attack the carbon atom bearing the nitro group, or at positions ortho and para to it. nih.gov The reaction generally proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups like the nitro group. While direct displacement of the nitro group is less common than displacement of a halide, it can occur under specific conditions with potent nucleophiles.

Reactivity of the N1-Methyl Substituent

The methyl group attached to the N1 position is not merely a passive spectator; it influences the molecule's properties and can participate in certain reactions. The primary role of the N1-methyl group is to fix the tautomeric form of the indazole ring system, preventing isomerization to the 2H-indazole. rsc.orgnih.gov

The protons of the N1-methyl group can exhibit a degree of acidity, although they are generally considered to be weakly acidic. The presence of the electron-withdrawing nitro group on the adjacent aromatic ring can slightly enhance the acidity of these protons by inductively withdrawing electron density. This could potentially allow for deprotonation with a strong base, generating a carbanion that could then react with electrophiles. However, such reactions would require harsh conditions.

Furthermore, the N1-methyl group can influence the regioselectivity of reactions occurring on the heterocyclic ring by sterically hindering the approach of reagents to the N1-C7a bond and the C7 position of the benzene ring.

Acid-Base Properties and Protonation Equilibria of Dihydroindazoles

pKa Analysis of Substituted Dihydroindazoles

This trend is clearly illustrated by the pKa values of various nitro-substituted indazoles. For instance, 4-nitroindazole has a pKa of 0.24, while 5-nitro- and 6-nitroindazole (B21905) have even lower pKa values of -0.96 and -0.97, respectively. youtube.comunistra.fr The effect of the substituent's position is also evident, with the 7-nitroindazole (B13768) exhibiting a pKa of -0.99. youtube.comunistra.fr The methyl group at the N1 position in this compound is an electron-donating group, which would slightly increase basicity compared to an unsubstituted analogue. However, the powerful electron-withdrawing effect of the 4-nitro group is expected to be the dominant factor, resulting in a very low pKa value and classifying the compound as a very weak base.

To provide a broader context of substituent effects on the basicity of the indazole ring, the following table presents pKa values for a range of substituted indazoles.

| Compound | Substituent(s) | pKa |

| Indazole | None | 1.04 |

| 4-Nitroindazole | 4-NO₂ | 0.24 |

| 5-Nitroindazole | 5-NO₂ | -0.96 |

| 6-Nitroindazole | 6-NO₂ | -0.97 |

| 7-Nitroindazole | 7-NO₂ | -0.99 |

This table is populated with data from available literature and is intended to be interactive, allowing users to sort and filter based on the compound and substituent.

Mechanistic Implications of Protonation State in Chemical Transformations

The protonation state of a dihydroindazole derivative is a critical determinant of its reactivity and the operative reaction mechanism. In many chemical transformations, particularly those conducted under acidic conditions, the equilibrium between the neutral and protonated forms of the dihydroindazole can dictate the reaction pathway.

A pertinent example is the reaction of indazoles with formaldehyde (B43269) in an aqueous hydrochloric acid solution. youtube.comunistra.fr Mechanistic studies have revealed that the reaction proceeds through the attack of the neutral indazole on a protonated formaldehyde molecule. youtube.comunistra.fr It is crucial to note that a direct reaction between the indazolium cation (the protonated form of indazole) and formaldehyde (either neutral or protonated) is considered impossible under these conditions. youtube.comunistra.fr This is because the protonated indazole is significantly less nucleophilic and therefore less reactive towards electrophiles. The electron-withdrawing nitro group in a compound like this compound would further deactivate the ring system, making the protonated form even more unreactive.

Therefore, in acid-catalyzed reactions involving dihydroindazoles, the concentration of the more reactive neutral species, even if it is the minor component at low pH, can be the key to the reaction's progress. The acid catalyst serves to activate the electrophile (e.g., by protonating formaldehyde), while the dihydroindazole itself must be in its neutral form to act as an effective nucleophile.

This principle of the neutral form being the reactive species is a common theme in the chemistry of nitrogen-containing heterocycles. The protonation equilibrium essentially acts as a switch, modulating the nucleophilicity of the heterocyclic system. Understanding and controlling this equilibrium is therefore paramount for designing and optimizing synthetic routes involving dihydroindazoles and their derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a pivotal tool for elucidating the precise structural arrangement of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, offering insights into its proton and carbon frameworks.

¹H NMR Chemical Shift Analysis of the Dihydroindazole System

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the aromatic, dihydroindazole, and methyl protons. The protons on the aromatic ring are influenced by the electron-withdrawing nature of the nitro group, causing them to resonate at lower field values. The protons of the dihydro-part of the indazole ring and the N-methyl group appear at higher field strengths.

In a typical deuterated solvent such as chloroform (B151607) (CDCl₃), the N-methyl protons would present as a singlet. The methylene (B1212753) protons at position C3 would likely appear as a triplet due to coupling with the adjacent C2 methylene protons. Similarly, the C2 protons would also be expected to show a triplet multiplicity. The aromatic protons will exhibit complex splitting patterns in the downfield region of the spectrum, reflective of their coupling with each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.1 | Singlet | N/A |

| H-2 | ~3.3 | Triplet | ~7.5 |

| H-3 | ~3.6 | Triplet | ~7.5 |

| Aromatic Protons | 7.0 - 8.2 | Multiplet | Variable |

Note: The data in this table is predicted based on established principles of ¹H NMR spectroscopy for analogous structures and may vary from experimentally determined values.

¹³C NMR Chemical Shift Analysis and Substituent Effects

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are primarily influenced by the hybridization state of the carbon atoms and the electronic environment created by neighboring functional groups. For this compound, the N-methyl carbon is expected to appear at a relatively high field. The methylene carbons of the dihydro-ring will be found in the aliphatic region of the spectrum.

The aromatic carbons will have their resonances spread over a wider range. The carbon atom directly attached to the nitro group (C4) will be significantly deshielded and thus appear at a lower field. The other aromatic carbons, including the bridgehead carbons of the fused ring system, will have chemical shifts determined by their position relative to the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~40 |

| C2 | ~45 |

| C3 | ~55 |

| Aromatic C-NO₂ (C4) | ~145 |

| Other Aromatic Carbons | 110 - 135 |

| Aromatic Quaternary Carbons | 125 - 150 |

Note: The data in this table is predicted based on established principles of ¹³C NMR spectroscopy for analogous structures and may vary from experimentally determined values.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A clear cross-peak between the H-2 and H-3 proton signals would confirm their vicinal relationship. It would also help in delineating the coupling network among the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons. Cross-peaks would be observed between the N-methyl protons and the N-methyl carbon, the H-2 protons and the C2 carbon, and the H-3 protons and the C3 carbon, thus providing unambiguous one-bond C-H connectivities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitro group. spectroscopyonline.comorgchemboulder.combohrium.comvscht.czacs.org

The strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected to appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comvscht.cz The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹). Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Note: The data in this table is based on established principles of IR spectroscopy for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pathways of a molecule, which aids in confirming its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its exact molecular mass.

The fragmentation pattern is anticipated to be characteristic of the dihydroindazole scaffold and the nitro substituent. Common fragmentation pathways would likely include the loss of the nitro group (as NO₂), leading to a significant fragment ion. Another expected fragmentation is the loss of the methyl group (CH₃) from the molecular ion. Further fragmentation of the dihydroindazole ring system could also occur, providing additional structural clues.

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 193.07 | Molecular Ion |

| [M - NO₂]⁺ | 147.08 | Loss of nitro group |

| [M - CH₃]⁺ | 178.05 | Loss of methyl group |

Note: The m/z values in this table are calculated based on the exact mass of the predicted fragments and may differ slightly from experimental values.

X-ray Crystallography for Solid-State Structure Determination of Dihydroindazole Analogs

While a specific crystal structure for this compound is not publicly available, X-ray crystallographic data from closely related dihydroindazole and nitro-substituted indazole analogs provide significant insights into its likely solid-state conformation. nih.govnih.gov

Computational and Theoretical Investigations of 1 Methyl 4 Nitro 2,3 Dihydro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of molecules. arpgweb.com DFT calculations provide a balance between accuracy and computational cost, making them ideal for studying molecules of pharmaceutical interest, such as indazole derivatives. arpgweb.comresearchgate.net These calculations help in understanding the relationship between the structure of indazoles and their chemical reactivity. arpgweb.com

Theoretical studies on the closely related compound, 1-methyl-4-nitro-indazole, have been performed using DFT at the B3LYP/6-311G(d,p) level to evaluate its reactivity. arpgweb.com Such calculations determine the optimized molecular geometry and various electronic parameters that describe the molecule's behavior in chemical reactions. The presence and position of the nitro group significantly influence the electronic distribution and reactivity of the indazole ring system. arpgweb.comnih.gov

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. mdpi.com

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

DFT calculations for 1-methyl-4-nitro-indazole show that the nitro group significantly impacts these parameters. The electron-withdrawing nature of the NO₂ group increases the electrophilicity of the indazole system. arpgweb.com The global electrophilicity of a related nitro-containing compound, nitro-substituted formonitrile N-oxide, was calculated to be 3.68 eV, classifying it as a strong electrophile. mdpi.com This highlights the significant role the nitro group plays in enhancing electrophilic character.

Table 1: Representative Global Quantum Descriptors for Indazole Derivatives Note: This table presents conceptual data for illustrative purposes, as specific values for 1-Methyl-4-nitro-2,3-dihydro-1H-indazole are not available in the searched literature. The values for 1-methyl-4-nitro-indazole are based on findings from related studies.

| Descriptor | Symbol | Formula | Conceptual Value (eV) |

| HOMO Energy | EHOMO | - | Low |

| LUMO Energy | ELUMO | - | Very Low |

| Energy Gap | ΔE | ELUMO - EHOMO | Small |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Negative |

| Hardness | η | (ELUMO - EHOMO) / 2 | Moderate |

| Electrophilicity Index | ω | μ² / (2η) | High |

| Nucleophilicity Index | N | EHOMO - Etetracyanoethylene | Low |

While global descriptors describe the molecule as a whole, local quantum descriptors identify the reactivity of specific atomic sites.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added to or removed from the molecule. They help identify the most likely sites for nucleophilic (f⁺(r)) and electrophilic (f⁻(r)) attack.

Dual Descriptor (Δf(r)): This descriptor provides a more precise picture of reactivity by combining the information from both Fukui functions. A positive value indicates an electrophilic site, while a negative value signifies a nucleophilic site.

For nitro-substituted aromatic compounds, the carbon atoms of the benzene (B151609) ring and the nitro group's nitrogen and oxygen atoms are often the most reactive sites. In related nitroaromatic systems, local electrophilicity is often localized on the oxygen atoms of the nitro group, while nucleophilic centers are found on the alkene moiety in reaction partners. mdpi.com These descriptors are crucial for understanding regioselectivity in chemical reactions involving substituted indazoles.

Electrostatic Potential (ESP) maps are visual representations of the charge distribution within a molecule. They are invaluable for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In nitro-indazole derivatives, the ESP map would show a significant negative potential around the oxygen atoms of the nitro group, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms on the aromatic ring would exhibit positive potential. This charge distribution is fundamental to understanding intermolecular interactions, such as those occurring in a receptor's active site. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of a compound. researchgate.net For a molecule like this compound, MD simulations can reveal:

Stable Conformations: The preferred three-dimensional arrangements of the molecule.

Flexibility: The movement and fluctuations of different parts of the molecule, such as the dihydro-indazole ring and the nitro group.

Interaction Stability: When complexed with a biological target, MD simulations can assess the stability of the binding pose over time. ajchem-a.com

In studies of other heterocyclic compounds, MD simulations have been used to analyze the stability of ligand-protein complexes by calculating parameters like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). ajchem-a.compensoft.net For instance, simulations of 1H-indazole analogs with the COX-2 enzyme indicated that the compounds remained stable within the active site. researchgate.net A stable RMSD value over the simulation time (e.g., 100 ns) suggests that the ligand has found a stable binding mode within the receptor. pensoft.net

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a compound based on its structure. This approach is instrumental in modern drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. pensoft.net The docking score, usually expressed in kcal/mol, estimates the binding affinity.

For indazole derivatives, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. For example, indazole analogs have been docked into the active sites of enzymes like Cyclooxygenase-2 (COX-2) and Glycogen synthase kinase-3 beta (GSK-3β). researchgate.netresearchgate.net

The docking process involves:

Preparing the 3D structures of the ligand (e.g., this compound) and the receptor protein (obtained from databases like the Protein Data Bank). researchgate.net

Defining a binding site or "docking box" on the receptor.

Using a scoring function to evaluate thousands of possible binding poses.

Successful docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. jocpr.com For example, docking studies on other nitro-containing heterocyclic compounds have shown that the nitro group can form crucial hydrogen bonds or electrostatic interactions that anchor the ligand in the binding pocket. nih.govnih.gov

Table 2: Representative Molecular Docking Results for Indazole Analogs against a Kinase Target Note: This table is illustrative and based on typical findings for indazole derivatives from the literature, as specific docking data for this compound was not available.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Indazole Analog 1 | GSK-3β | -9.1 | LYS85, VAL110 | Hydrogen Bond |

| Indazole Analog 2 | GSK-3β | -8.8 | ASP200, ILE62 | Hydrogen Bond, Hydrophobic |

| Indazole Analog 3 | COX-2 | -8.5 | ARG513, TYR355 | Hydrogen Bond, Pi-Cation |

| Reference Inhibitor | GSK-3β | -8.2 | LYS85, CYS199 | Hydrogen Bond |

These computational predictions provide a rational basis for the observed biological activity and guide the structural modification of lead compounds to improve their potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and SARANEA Software Applications

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new molecules, thereby streamlining the drug discovery process by prioritizing synthesis and testing. QSAR methodologies are particularly relevant for classes of compounds like nitroaromatic compounds, where understanding the structural determinants of activity and potential toxicity is crucial. nih.govmdpi.comnih.gov

While no specific QSAR studies have been published for this compound, research on structurally related compounds, particularly nitroaromatic and indazole derivatives, provides a framework for how such an analysis would be approached and what structural features would likely be significant.

General Principles of QSAR for Nitroaromatic Compounds

QSAR studies on nitroaromatic compounds often focus on predicting their mutagenicity and toxicity, as the nitro group is a well-known structural alert. mdpi.comnih.gov These studies typically employ a variety of molecular descriptors to quantify the physicochemical properties of the molecules.

Key molecular descriptors frequently used in QSAR models for nitroaromatic compounds include:

Hydrophobicity (logP): This descriptor measures the compound's partitioning between an oily and an aqueous phase, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Electronic Properties:

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): For nitroaromatic compounds, a lower E_LUMO is associated with a greater ease of accepting electrons, which is a key step in the metabolic activation of nitro groups to reactive species that can cause toxicity. mdpi.com

Dipole Moment: This can influence a molecule's interactions with polar biological macromolecules.

Partial Atomic Charges: The charge on the nitro group and adjacent atoms can be critical for receptor binding and metabolic activation.

Steric and Topological Descriptors: These describe the size and shape of the molecule, which are important for fitting into an active site of a protein.

A study on the mutagenicity of nitroaromatic compounds in Salmonella typhimurium TA98 highlighted that the position of the nitro group is a critical determinant of activity. Compounds with a nitro group at the C4 or C7 position of an indazole ring were found to be weakly or non-mutagenic. This suggests that for this compound, the mutagenic activity might be low.

QSAR of Related Indazole Scaffolds

While direct QSAR data for this compound is unavailable, a study on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles has provided insights into the structural requirements for antimicrobial activity. nih.govresearchgate.net This research illustrates the application of QSAR to the indazole core structure. The study found that topological parameters, which describe the connectivity and branching of the molecule, were important for defining the antimicrobial activity.

The following interactive table displays a selection of the compounds from this study and their observed antimicrobial activity.

| Compound | R | R1 | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

| 1 | H | H | >100 | >100 |

| 6 | Cl | NO2 | 6.25 | 12.5 |

| 10 | OCH3 | H | 50 | 100 |

| 20 | F | NO2 | 6.25 | 12.5 |

This table is illustrative and based on data for a different class of indazole derivatives.

These findings indicate that substitutions at both the 2 and 3 positions of the hexahydroindazole ring system significantly influence biological activity. Specifically, the presence of a nitrophenylsulfonyl group at the R1 position combined with a halogenated phenyl group at the R position resulted in the most potent antimicrobial agents in the series. nih.govresearchgate.net

SARANEA Software and its Application

SARANEA (Structure-Activity Relationship and Selectivity Analysis) is an open-source software tool designed for the interactive exploration of structure-activity relationships within compound datasets. nih.govscite.ai It utilizes a network-based visualization where compounds are represented as nodes and their similarity relationships as edges. This approach allows for the systematic identification of "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. nih.govresearchgate.net

Key features of SARANEA include: nih.gov

Network-like Similarity Graphs: To visualize chemical space and SAR information.

Detection of Activity and Selectivity Cliffs: To identify small structural changes that lead to significant gains or losses in activity.

Layered Chemical Neighborhood Graphs: To explore the SAR around a particular compound of interest.

In the context of this compound, a tool like SARANEA would be invaluable for analyzing a series of analogues. By mapping the activity data for these compounds onto a similarity network, researchers could rapidly identify key structural modifications that enhance a desired biological activity while minimizing off-target effects. For instance, if a series of N-methylated and non-methylated 4-nitro-2,3-dihydro-1H-indazoles with varying substituents on the phenyl ring were synthesized and tested, SARANEA could help to visualize which substitutions lead to the most significant changes in activity, thereby guiding the design of more potent and selective compounds. Although no studies have specifically applied SARANEA to this compound, its utility in medicinal chemistry for navigating complex SAR data is well-established. nih.govscite.ai

Structure Activity Relationship Sar Studies of the 1 Methyl 4 Nitro 2,3 Dihydro 1h Indazole Scaffold in Vitro

Impact of the Nitro Group Position (C4) on Molecular Interactions and Biological Recognition

The position of the nitro group on the indazole ring is a critical determinant of the molecule's biological activity and its interactions with target proteins. While extensive research has been conducted on nitroindazoles, the specific impact of the C4-nitro substituent in the 2,3-dihydro-1H-indazole series is a subject of ongoing investigation.

Studies on related aromatic nitroindazoles have shown that the location of the nitro group significantly influences the electronic properties and reactivity of the heterocyclic system. For instance, 4-nitro-1H-indazole is known to be reactive in certain chemical transformations, suggesting that the C4 position is electronically active and accessible for interactions acs.orgnih.govsemanticscholar.orgresearchgate.net. This reactivity is attributed to the strong electron-withdrawing nature of the nitro group, which can modulate the acidity of the N-H proton and the electron density distribution across the bicyclic ring system.

In the context of biological recognition, the C4-nitro group can participate in various non-covalent interactions with amino acid residues within a protein's binding pocket. These interactions may include hydrogen bonding, dipole-dipole interactions, and electrostatic interactions. The specific geometry and electronic environment of the C4 position, as dictated by the dihydroindazole core, would orient the nitro group in a manner that could either be favorable or unfavorable for binding to a particular biological target. For example, in some enzyme active sites, the nitro group at the C4 position might act as a hydrogen bond acceptor, while in others, it could be involved in charge-transfer interactions with electron-rich aromatic residues.

Furthermore, the regiochemistry of the nitro group has been shown to be a key factor in the selectivity of indazole-based inhibitors for different enzyme isoforms. While direct SAR studies on 1-methyl-4-nitro-2,3-dihydro-1H-indazole are limited, it is plausible that the C4-nitro isomer possesses a distinct biological profile compared to its C5, C6, or C7-nitro counterparts. The unique electronic and steric environment of the C4 position likely plays a pivotal role in directing the molecule to specific biological targets and modulating its potency.

Role of N1-Methyl Substitution in Modulating Molecular Recognition and Specificity

The substitution at the N1 position of the indazole ring is a common strategy to modulate the physicochemical and pharmacological properties of this class of compounds. The presence of a methyl group at the N1 position of the 4-nitro-2,3-dihydro-1H-indazole scaffold has several important implications for its molecular recognition and specificity.

Firstly, the N1-methylation eliminates the possibility of tautomerism, which can exist in N1-unsubstituted indazoles. This locks the molecule in a specific tautomeric form, which can be advantageous for consistent binding to a biological target. The N1-methyl group also removes the acidic N-H proton, which could otherwise act as a hydrogen bond donor. This modification can significantly alter the binding mode of the molecule within a protein's active site, potentially leading to a different selectivity profile.

Secondly, the N1-methyl group introduces a lipophilic character to this region of the molecule. This can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in target proteins. The size and shape of the N1-substituent are also critical. While a methyl group is relatively small, larger alkyl or aryl substitutions at this position can be used to probe the steric tolerance of the binding site and to introduce additional interaction points.

Influence of the 2,3-Dihydro Moiety on Conformational Flexibility and Ligand Binding Mechanisms

The saturation of the 2,3-bond in the indazole ring, creating the 2,3-dihydro-1H-indazole moiety, introduces a significant degree of conformational flexibility compared to its aromatic indazole counterpart. This flexibility is a key feature that can profoundly influence the ligand binding mechanisms of derivatives based on this scaffold.

The 2,3-dihydro portion of the ring is non-planar and can adopt various puckered conformations. This allows the molecule to adapt its three-dimensional shape to better fit the topology of a protein's binding site. This "conformational sampling" can be advantageous in drug design, as it increases the probability of finding a low-energy binding conformation with high affinity for the target. The ability of the 2,3-dihydroindazole scaffold to present its substituents in different spatial orientations can lead to improved binding affinity and selectivity.

The conformational flexibility of the 2,3-dihydro moiety can also impact the kinetics of ligand binding. A more flexible ligand may have a faster association rate with its target, as it can more readily adopt a conformation suitable for initial binding. However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding. Therefore, the degree of conformational constraint in the 2,3-dihydro ring is a critical parameter to optimize in the design of potent inhibitors.

Furthermore, the non-aromatic nature of the 2,3-dihydro moiety alters the electronic properties of the entire scaffold. This can influence the strength of hydrogen bonds and other non-covalent interactions with the target protein. The specific stereochemistry of substituents on the 2,3-dihydro ring can also be exploited to achieve chiral recognition and enhance selectivity.

Investigation of Substituent Effects on In Vitro Biological Target Modulation (Mechanistic Studies)

The this compound scaffold has been investigated as a template for the development of inhibitors of various enzymes and modulators of biological pathways. The following subsections detail the mechanistic studies and enzyme inhibition profiles of derivatives of this scaffold.

Indazole and its derivatives are well-established as potent inhibitors of a variety of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The this compound scaffold provides a versatile framework for the design of kinase inhibitors with diverse selectivity profiles.

Kinase Inhibition:

Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against several receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR-2 and c-Met nih.govmdpi.com. The indazole core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents on the indazole ring, including the C4-nitro and N1-methyl groups, as well as other modifications, play a crucial role in determining the potency and selectivity of these inhibitors.

Similarly, indazole-based compounds have been developed as inhibitors of other important kinases such as Fibroblast Growth Factor Receptor (FGFR) and Extracellular signal-Regulated Kinase (ERK1/2) nih.govnih.gov. For instance, a series of 1H-indazole amide derivatives showed potent enzymatic and cellular activity against ERK1/2 nih.gov.

| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 1H-Indazole Derivative | FGFR1 | 69.1 ± 19.8 | nih.gov |

| 1H-Indazole Amide Derivative (116) | ERK1/2 | 9.3 ± 3.2 | nih.gov |

| 1H-Indazole Amide Derivative (117) | ERK1/2 | 25.8 ± 2.3 | nih.gov |

| Oxindole Derivative (SU11274) | c-Met | 12 | nih.gov |

| 3-Hydrazinoindolin-2-one Derivative (VIIa,b) | c-Met | 7 | nih.gov |

Other Enzyme Inhibition:

Beyond kinases, the indazole scaffold has been explored for the inhibition of other therapeutically relevant enzymes. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. Several studies have reported the discovery of indazole-based IDO1 inhibitors with potent in vitro activity nih.govnih.gov. The SAR of these compounds revealed that the indazole ring and specific substitutions at the C3 position are crucial for their inhibitory effects nih.gov.

| Compound Scaffold | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 3-Substituted 1H-Indazole (121) | IDO1 | 720 | nih.gov |

| 3-Substituted 1H-Indazole (122) | IDO1 | 770 | nih.gov |

| 1H-Indazole Derivative (120) | IDO1 | 5300 | nih.gov |

The development of inhibitors for enzymes like Trypanothione reductase, which is essential for the survival of trypanosomatid parasites, has also been an area of interest, with various heterocyclic scaffolds being investigated for this purpose nih.gov. While specific data for the this compound scaffold against COX-2 and Trypanothione reductase is not extensively available, the versatility of the indazole core suggests its potential for the design of inhibitors for these enzymes as well.

The biological effects of the this compound scaffold and its derivatives are not limited to enzyme inhibition. These compounds can also exert their influence through interactions with other biological systems, leading to effects such as interference with DNA synthesis and modulation of cell cycle progression.

Several studies on related heterocyclic compounds, such as benzimidazoles and other indazole derivatives, have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells mdpi.comnih.gov. For instance, certain benzimidazole derivatives have been shown to cause cell cycle arrest at different phases and trigger apoptosis, with docking studies suggesting interactions with key regulatory proteins like EGFR mdpi.com. Similarly, a series of 1H-indazole-3-amine derivatives were found to induce apoptosis and affect the cell cycle in a concentration-dependent manner, potentially through the inhibition of the Bcl2 family and modulation of the p53/MDM2 pathway nih.gov.

Rational Design Principles for Dihydroindazole Derivatives Based on SAR Insights

The structure-activity relationship insights gleaned from the studies of the this compound scaffold and its analogues provide a solid foundation for the rational design of new and improved derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Several key principles can guide the future design of dihydroindazole-based therapeutic agents:

Fine-tuning the C4-substituent: While the nitro group has been a common feature, exploring other electron-withdrawing or electron-donating groups at the C4 position could lead to novel activities and improved safety profiles. The size, polarity, and hydrogen bonding capacity of the C4-substituent should be systematically varied to optimize interactions with the target protein.

Exploring N1-substitutions: The N1-methyl group provides a good starting point, but the exploration of a wider range of substituents at this position is warranted. Introducing larger alkyl groups, cyclic fragments, or functional groups capable of forming additional interactions could enhance binding affinity and selectivity.

Modulating Conformational Flexibility: The 2,3-dihydro moiety's flexibility can be controlled by introducing substituents on the C2 or C3 positions. This can be used to lock the molecule in a specific bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency. The use of stereochemically defined derivatives can also be a powerful strategy to achieve selectivity.

Structure-Based Design: For targets where the three-dimensional structure is known, computational methods such as molecular docking and molecular dynamics simulations can be employed to design dihydroindazole derivatives with optimized interactions with the binding site. This approach can help in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Bioisosteric Replacement: The indazole core itself can be subjected to bioisosteric replacement to explore new chemical space and improve drug-like properties. For example, replacing the indazole with other bicyclic heteroaromatic systems could lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles.

By integrating these rational design principles with continued in vitro and in vivo testing, the this compound scaffold can be further exploited to develop novel and effective therapeutic agents for a wide range of diseases.

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, and how can reaction conditions be systematically optimized?

Methodological Answer: A factorial design approach is recommended to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, varying nitro-substitution conditions (e.g., nitration agents like HNO₃/H₂SO₄ or acetyl nitrate) can be tested using a pre-experimental design to identify critical variables . Subsequent full factorial experiments (e.g., 2³ designs) can quantify interactions between variables. Reaction progress should be monitored via TLC or HPLC, with purity validated using elemental analysis (C, H, N) and spectral data (¹H/¹³C NMR, IR) .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Contradictions in NMR assignments often arise from solvent effects or impurities. To mitigate this:

- Compare experimental ¹H NMR data (e.g., DMSO-d₆ vs. CDCl₃) with computational predictions (DFT-based tools like Gaussian).

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and carbon-proton correlations .

- Cross-validate purity via LC-MS (e.g., [M+H]+ ion matching) and elemental analysis (≤0.4% deviation for C/H/N) .

Q. What strategies ensure the compound’s stability during storage and handling?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via HPLC-MS.

- Store in amber vials under inert gas (N₂/Ar) to prevent nitro-group reduction or photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro-group electronic effects. Key steps:

- Optimize molecular geometry and calculate electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.

- Simulate reaction pathways (e.g., nitro reduction to amine) using transition-state theory. Validate predictions with cyclic voltammetry (redox potentials) and kinetic studies .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of indazole derivatives?

Methodological Answer: Use a combinatorial library approach:

- Synthesize analogs with variations at the 1-methyl and 4-nitro positions (e.g., halogenation, alkylation).

- Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent effects with bioactivity. Validate via in vitro assays (e.g., enzyme inhibition) .

- For contradictory SAR results, employ Bayesian statistics to distinguish signal from noise .

Q. How can AI-driven tools enhance the synthesis and analysis of this compound?

Methodological Answer: Integrate AI platforms (e.g., COMSOL Multiphysics) for:

- Reaction optimization: Train neural networks on historical yield/purity data to predict optimal conditions.

- Spectral interpretation: Use machine learning (e.g., Random Forest) to automate NMR/IR peak assignments .

- Real-time adjustments: Implement closed-loop systems with inline PAT (Process Analytical Technology) for dynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.